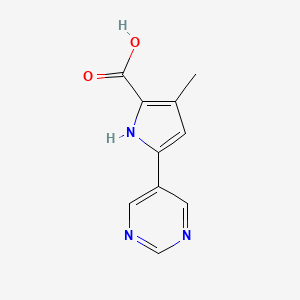
3-Methyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-méthyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylique est un composé hétérocyclique qui présente à la fois des cycles pyrrole et pyrimidine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 3-méthyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylique implique généralement la construction des cycles pyrrole et pyrimidine suivie de leur couplage. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, largement utilisée pour former des liaisons carbone-carbone. Cette réaction implique l’utilisation de réactifs borés et de catalyseurs au palladium dans des conditions douces et tolérantes aux groupes fonctionnels .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l’optimisation de la réaction de couplage de Suzuki-Miyaura pour une synthèse à grande échelle. Cela comprend la sélection de réactifs borés et de catalyseurs au palladium appropriés, ainsi que l’optimisation des conditions réactionnelles telles que la température, le solvant et le temps de réaction afin de maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-méthyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés pyrrole et pyrimidine correspondants.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés aux cycles pyrrole et pyrimidine.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sur les cycles sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et lithium et le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que des halogènes, des acides ou des bases en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés pyrrole et pyrimidine avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que la réduction peut entraîner la suppression de l’oxygène ou l’ajout d’atomes d’hydrogène.
Applications de la recherche scientifique
L’acide 3-méthyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylique a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques uniques.
Applications De Recherche Scientifique
3-Methyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-méthyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylique implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes dépendent de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrido[2,3-d]pyrimidin-5-one : Un composé présentant des caractéristiques structurelles similaires mais des activités biologiques différentes.
Dérivés de pyrazoline : Composés avec une structure cyclique hétéroaromatique azotée, connus pour leurs activités biologiques et pharmacologiques.
Unicité
L’acide 3-méthyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylique est unique en raison de sa combinaison de cycles pyrrole et pyrimidine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
3-methyl-5-pyrimidin-5-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-6-2-8(13-9(6)10(14)15)7-3-11-5-12-4-7/h2-5,13H,1H3,(H,14,15) |
Clé InChI |
DXBXBMNLXGYSJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C2=CN=CN=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11774608.png)
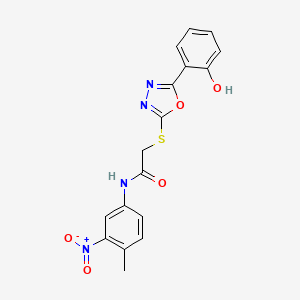

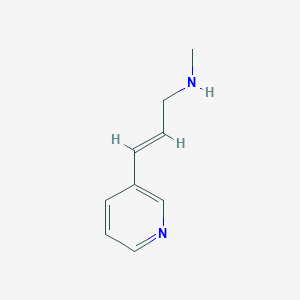
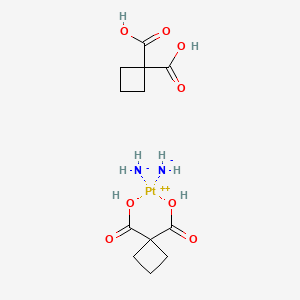

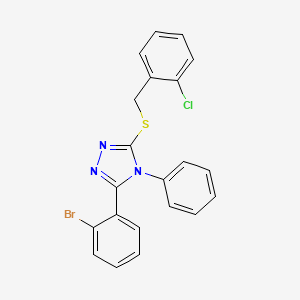
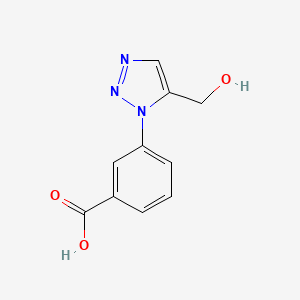

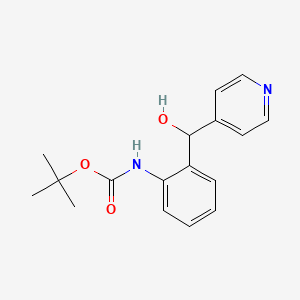

![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)
